4-{6-[4-(4-Methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
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Overview
Description
4-{6-[4-(4-Methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a 4-methylbenzoyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 4-{6-[4-(4-Methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the 4-methylbenzoyl group: This step involves the acylation of the piperazine ring with 4-methylbenzoyl chloride.
Formation of the morpholine ring: The final step involves the cyclization of the intermediate compound with ethylene oxide or similar reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-{6-[4-(4-Methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
4-{6-[4-(4-Methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{6-[4-(4-Methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This can enhance cholinergic transmission and improve cognitive functions.
Comparison with Similar Compounds
4-{6-[4-(4-Methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine can be compared with other similar compounds, such as:
4-{6-[4-(4-Methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine: This compound has a methoxy group instead of a methyl group, which may affect its binding affinity and biological activity.
4-{6-[4-(4-Fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine: The presence of a fluorine atom can influence the compound’s pharmacokinetic properties and potency as an enzyme inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
(4-methylphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-16-2-4-17(5-3-16)20(26)25-10-8-23(9-11-25)18-6-7-19(22-21-18)24-12-14-27-15-13-24/h2-7H,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKMDRWVSHOUKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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